molecular formula C10H18BrNO B8738719 2-Bromo-N-cyclooctylacetamide CAS No. 145797-83-7

2-Bromo-N-cyclooctylacetamide

Cat. No.: B8738719
CAS No.: 145797-83-7
M. Wt: 248.16 g/mol
InChI Key: BDORIEYWBQKUSL-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclooctylacetamide is a brominated acetamide derivative characterized by a cyclooctyl group attached to the nitrogen atom of the acetamide backbone. Its molecular formula is C₁₀H₁₈BrNO, with a molecular weight of 248.16 g/mol. The cyclooctyl substituent introduces steric bulk and conformational flexibility, distinguishing it from simpler N-alkyl or N-aryl bromoacetamides.

Properties

CAS No.

145797-83-7

Molecular Formula

C10H18BrNO

Molecular Weight

248.16 g/mol

IUPAC Name

2-bromo-N-cyclooctylacetamide

InChI

InChI=1S/C10H18BrNO/c11-8-10(13)12-9-6-4-2-1-3-5-7-9/h9H,1-8H2,(H,12,13)

InChI Key

BDORIEYWBQKUSL-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)NC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Physical Properties

Table 1: Key Properties of Selected Bromoacetamides
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Notable Properties Reference
2-Bromo-N-cyclooctylacetamide C₁₀H₁₈BrNO 248.16 Bulky cycloalkyl High lipophilicity; steric hindrance
2-Bromo-N-(4-bromophenyl)acetamide C₈H₇Br₂NO 307.96 Aromatic (di-brominated) π-π interactions; planar crystal packing
2-Bromo-N-heptylacetamide C₉H₁₈BrNO 244.15 Linear alkyl Moderate solubility in nonpolar solvents
N-(2-Benzoyl-4-bromophenyl)-2-bromoacetamide C₁₅H₁₁Br₂NO₂ 397.06 Aromatic (benzoyl) Extended conjugation; UV activity
2-Bromo-N-cyclopropylacetamide C₅H₈BrNO 178.03 Small cycloalkyl Compact structure; higher melting point
  • Steric and Conformational Differences : The cyclooctyl group in this compound imposes significant steric hindrance compared to smaller substituents like cyclopropyl or linear chains (e.g., heptyl in ). This bulkiness may reduce reactivity in nucleophilic substitutions but enhance stability in hydrophobic environments.
  • Crystallinity and Packing: Compounds like 2-Bromo-N-(4-bromophenyl)acetamide exhibit planar molecular arrangements due to aromatic stacking and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯Br interactions) , whereas the cyclooctyl analog likely forms less ordered crystals due to its non-planar structure.

Pharmacological and Industrial Relevance

  • Pharmaceutical Impurities : Bromoacetamides such as 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide are monitored as impurities in drug synthesis . The cyclooctyl variant’s lipophilicity may influence its retention in chromatographic analyses.
  • Research Applications : Derivatives like N-9-Acridinyl-2-bromoacetamide are used in biochemical studies, leveraging their electron-deficient aromatic systems. In contrast, this compound’s utility may lie in its modular reactivity for generating cyclooctyl-modified scaffolds.

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